2-(5-BROMOFURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
2-(5-Bromofuran-2-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that features a brominated furan ring, an amide linkage, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of Amide Linkage: The brominated furan is then reacted with an amine to form the amide linkage. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting the intermediate with a thioamide or a thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromofuran-2-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromofuran-2-amido)phenylacetic acid
- 2-(5-Bromofuran-2-amido)-1,3-thiazol-4-ylacetic acid
Uniqueness
2-(5-Bromofuran-2-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trimethyl group on the thiazole ring can influence its lipophilicity and binding interactions, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H12BrN3O3S |
---|---|
Molecular Weight |
358.21g/mol |
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12BrN3O3S/c1-6-9(11(18)16(2)3)20-12(14-6)15-10(17)7-4-5-8(13)19-7/h4-5H,1-3H3,(H,14,15,17) |
InChI Key |
PJGYTPLUDCLCRR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)Br)C(=O)N(C)C |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)Br)C(=O)N(C)C |
Origin of Product |
United States |
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